Beta-Amyloid (4-24) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide can be found in various forms, including soluble oligomers and insoluble fibrils, which are associated with amyloid plaques in the brains of Alzheimer's patients .
The synthesis of Beta-Amyloid (4-24) can be achieved through solid-phase peptide synthesis using various strategies to enhance solubility and yield. One effective method involves using a double linker system that improves the solubility and chromatographic resolution of the peptide during purification processes. This approach allows for high-purity synthesis suitable for biological characterization .
The molecular structure of Beta-Amyloid (4-24) consists of a sequence of amino acids that contribute to its aggregation properties. The specific sequence is critical for its ability to form beta-sheet structures, which are characteristic of amyloid fibrils.
The molecular formula for Beta-Amyloid (4-24) can be derived from its amino acid composition, typically represented in studies as follows:
Beta-Amyloid (4-24) undergoes several chemical reactions that lead to its aggregation:
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays and circular dichroism spectroscopy, which reveal changes in secondary structure as aggregation progresses .
The mechanism by which Beta-Amyloid (4-24) contributes to neurotoxicity involves several steps:
Studies have shown that exposure to oligomeric forms of Beta-Amyloid can lead to significant neuronal cell death in vitro, highlighting its role in Alzheimer's pathology .
Beta-Amyloid (4-24) is primarily used in research related to Alzheimer's disease:
Beta-amyloid (Aβ) peptides, including the Aβ(4-24) fragment, originate from the sequential proteolytic processing of the amyloid precursor protein (APP). APP is a type I transmembrane glycoprotein with isoforms ranging from 695 to 770 amino acids, with APP695 being the predominant neuronal form lacking the Kunitz protease inhibitor (KPI) domain [6]. The amyloidogenic pathway involves two enzymatic cleavages:
β-Secretase (BACE1) Initiation: This membrane-associated aspartyl protease cleaves APP extracellularly, generating a soluble APPβ fragment and a membrane-bound C99 fragment. The exact cleavage site determines the N-terminus of subsequent Aβ peptides [2] [6].
γ-Secretase Complex Completion: This multi-subunit intramembrane protease (comprising presenilin, nicastrin, PEN-2, and APH-1) cleaves C99 within the transmembrane domain. The processivity of γ-secretase determines C-terminal length, producing Aβ variants of 37-49 residues [2] [6].
The Aβ(4-24) fragment results from alternative N-terminal truncation, potentially initiated by aminopeptidases or other exopeptidases acting on longer Aβ species like Aβ(1-40/42). This truncation eliminates the first three amino acids (Asp-Ala-Glu), altering the peptide's physicochemical and aggregation properties [6].
Table 1: Comparative Properties of Key Aβ Isoforms
Property | Aβ(1-40) | Aβ(1-42) | Aβ(4-24) |
---|---|---|---|
Relative Abundance | ~80-90% of total Aβ | ~5-10% of total Aβ | Low (Minor metabolite) |
C-terminal Features | Val40 | Ala42 | Val24 (Cα fragment) |
Aggregation Propensity | Moderate | High | Variable (N-truncated) |
Neurotoxicity Profile | Lower | Higher | Oligomer-dependent |
Structural Feature | Soluble helix in membranes | Structured C-terminus | Exposed hydrophobic core |
Key differences include:
The Aβ(4-24) fragment exhibits distinct aggregation dynamics due to its altered primary structure:
Aβ(4-24) exhibits structural plasticity depending on environmental context:
Several proteases regulate Aβ(4-24) clearance with varying efficiencies:
Table 2: Proteolytic Enzymes in Aβ(4-24) Degradation
Enzyme | Class | Cleavage Sites in Aβ(4-24) | Relative Efficiency | Biological Context |
---|---|---|---|---|
Neprilysin (NEP) | Metallopeptidase | Phe4-Arg5, His14-Lys16 | High (Aβ40 > Aβ(4-24)) | Neuronal membranes, synapses |
Insulin-Degrading Enzyme (IDE) | Zinc metallopeptidase | Phe19-Phe20, Leu34-Met35 | Moderate | Cytosol, extracellular space |
Matrix Metalloproteinases (MMP-2/9) | Zinc-dependent | Leu17-Val18, Gly25-Ser26 | Low-Moderate | Activated in neuroinflammation |
Protease XIV | Serine protease | Lys28-Gly29 (Loop region) | High (Fibrillar Aβ) | Experimental models only |
Key mechanisms:
The glymphatic system facilitates Aβ(4-24) clearance through a specialized paravascular network:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7